PFKFB3 Inhibitory Potency Shift Driven by 3-Nitro Versus 4-Nitro Regioisomerism
In a focused library of N-aryl-6-aminoquinoxalines, the 3‑nitrobenzamide derivative (structurally homologous to the target compound) exhibited a PFKFB3 IC₅₀ of 0.48 µM, whereas the corresponding 4‑nitro regioisomer showed an IC₅₀ of 2.5 µM, representing a 5.2‑fold loss in potency upon relocating the nitro group to the para position [1]. This direct regioisomeric comparison demonstrates that the meta‑nitro geometry is a critical determinant of PFKFB3 active‑site complementarity.
| Evidence Dimension | PFKFB3 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.48 µM (3‑nitro‑N‑(quinoxalin‑6‑yl)benzamide analog) |
| Comparator Or Baseline | IC₅₀ = 2.5 µM (4‑nitro‑N‑(quinoxalin‑6‑yl)benzamide regioisomer) |
| Quantified Difference | 5.2‑fold lower potency for the 4‑nitro regioisomer |
| Conditions | In vitro PFKFB3 enzymatic assay; compound concentration range 0.01–100 µM; 30 min pre‑incubation |
Why This Matters
Procuring the 3‑nitro isomer is essential for maintaining low‑micromolar PFKFB3 inhibition; the 4‑nitro analog is not a functionally equivalent replacement.
- [1] Boutard, N. et al. Bioorg. Med. Chem. Lett. 2019, 29, 646–653. View Source
